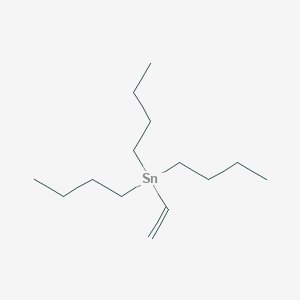

Tributyl(vinyl)tin

Description

The exact mass of the compound Tributyl(vinyl)stannane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(ethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWRFOJWQSSRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225836 | |

| Record name | Ethynyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-35-3 | |

| Record name | Tributylvinyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynyltributylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynyltributylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylvinylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tributyl(vinyl)tin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FA6XM467X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tributyl(vinyl)tin from Tributyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing tributyl(vinyl)tin from tributyltin chloride. This compound is a crucial reagent in organic synthesis, particularly as a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions such as the Stille coupling, which is instrumental in the formation of carbon-carbon bonds in complex molecules.[1][2][3] This document details the prevalent Grignard reagent-based synthesis and an alternative hydrostannylation route, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Methodologies

The synthesis of this compound from tributyltin chloride is predominantly achieved through two effective methods:

-

Reaction with a Vinyl Grignard Reagent: This is the most common and direct method, involving the reaction of tributyltin chloride with a pre-formed vinyl Grignard reagent, such as vinylmagnesium bromide.[3][4]

-

Hydrostannylation of Acetylene: An alternative approach involves the addition of tributyltin hydride to acetylene, a reaction that can be initiated by radical initiators or transition metal catalysts.[3]

Method 1: Synthesis via Grignard Reagent

This method is a straightforward and widely used procedure that involves two main stages: the preparation of the vinyl Grignard reagent and the subsequent reaction with tributyltin chloride.[2] The reaction is a nucleophilic substitution at the tin center.

Experimental Protocol

Part A: Preparation of Vinylmagnesium Bromide

This procedure requires strictly anhydrous and oxygen-free conditions.[2] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under a positive pressure of inert gas.

-

Reagent Charging: The flask is charged with magnesium turnings. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Initiation: A small amount of vinyl bromide, dissolved in anhydrous THF, is added from the dropping funnel to initiate the reaction. A crystal of iodine can be added to activate the magnesium surface if the reaction does not start.

-

Grignard Formation: Once the reaction has initiated (indicated by a gentle reflux and the disappearance of the iodine color), the remaining solution of vinyl bromide in THF is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Tributyltin Chloride and Work-up

-

Reaction: The prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise from the dropping funnel. A slight excess (1.1–1.2 equivalents) of the Grignard reagent is often used to ensure complete conversion of the tributyltin chloride.[5]

-

Reaction Conditions: The reaction mixture is stirred at a low temperature (typically between -78°C to 0°C) for a specified period, then allowed to warm to room temperature and stirred for several hours or overnight.[5]

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.[5]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a nonpolar solvent such as hexane or diethyl ether.[5]

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.[5]

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure this compound.[2]

Logical Workflow for Grignard Synthesis

Method 2: Synthesis via Hydrostannylation of Acetylene

This method provides an alternative route to this compound through the addition of tributyltin hydride across the triple bond of acetylene.[3] This reaction can be promoted by radical initiators or transition metal catalysts.

Experimental Protocol (Radical Initiation)

-

Apparatus Setup: A reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer is flushed with an inert gas.

-

Reagent Charging: Tributyltin hydride and a radical initiator, such as azobisisobutyronitrile (AIBN), are dissolved in a suitable solvent (e.g., toluene) in the reaction vessel.

-

Reaction: Acetylene gas is bubbled through the solution while the mixture is heated to a temperature sufficient to initiate the decomposition of the AIBN (typically around 80-100 °C).

-

Completion and Work-up: The reaction is monitored for the consumption of the tributyltin hydride. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to isolate the this compound.

Reaction Pathway for Hydrostannylation

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data associated with the synthesis and the physical properties of the final product.

| Parameter | Grignard Method | Hydrostannylation Method | Reference |

| Typical Yield | 75-85% | Varies with catalyst/conditions | [5] |

| Purity (post-distillation) | >97% | Dependent on purification | |

| Reaction Temperature | -78°C to room temperature | 80-100 °C (AIBN) | [5] |

| Key Reagents | Vinylmagnesium bromide, Tributyltin chloride | Tributyltin hydride, Acetylene, AIBN | [2][3] |

Table 1: Comparison of Synthetic Methods.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₃₀Sn | [2] |

| Molecular Weight | 317.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.085 g/mL at 25 °C | [4][6] |

| Boiling Point | 104-106 °C at 3.5 mmHg | [4][6] |

| Refractive Index (n20/D) | 1.478 | [4][6] |

| Solubility | Insoluble in water; soluble in most organic solvents | [2][6] |

Table 2: Physical and Chemical Properties of this compound.

| Spectrum Type | Key Signals | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the vinyl protons and the butyl groups. | [7][8] |

| ¹³C NMR (CDCl₃) | Resonances for the vinyl carbons and the four distinct carbons of the butyl chains. | [6] |

Table 3: Spectroscopic Data for this compound.

Mechanism of the Stille Coupling Reaction

This compound is a key reagent in the Stille coupling, a versatile carbon-carbon bond-forming reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Safety Considerations

Organotin compounds, including tributyltin chloride and this compound, are toxic and should be handled with appropriate safety precautions.[2] These compounds can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

This guide provides a detailed framework for the synthesis of this compound, a valuable reagent for advancing research and development in organic chemistry and drug discovery. The provided protocols and data are intended to serve as a comprehensive resource for scientists in the field.

References

- 1. Buy this compound | 7486-35-3 [smolecule.com]

- 2. CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin [hzsqchem.com]

- 3. Vinyl tributyltin - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 6. This compound, CAS No. 7486-35-3 - iChemical [ichemical.com]

- 7. This compound(7486-35-3) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

physical and chemical properties of Tributyl(vinyl)tin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(vinyl)tin, an organotin compound with the chemical formula C₁₄H₃₀Sn, is a versatile and widely utilized reagent in organic synthesis.[1][2] This colorless to pale yellow liquid is particularly recognized for its critical role as a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2][3] Its stability and reactivity have made it an invaluable tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and novel materials.[2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and essential safety and handling information.

Physical and Chemical Properties

This compound is a stable organotin compound characterized by a set of distinct physical and chemical properties that are crucial for its handling and application in synthetic chemistry.[2]

Tabulated Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀Sn | [1][3] |

| Molecular Weight | 317.10 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][4] |

| Density | 1.085 g/mL at 25 °C | [3][4][5] |

| Melting Point | < 0 °C | [3][4][6] |

| Boiling Point | 104-106 °C at 3.5 mmHg | [3][4][5] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.478 | [4][5][6] |

| Solubility | Insoluble in water; soluble in chloroform; sparingly soluble in ethyl acetate. | [3][5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Key spectroscopic data are available from various sources.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available in spectral databases, which can be used for structural confirmation.[8][9]

Synthesis and Reactivity

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of a Grignard reagent with a tributyltin halide.[3][4][10]

Experimental Protocol: Synthesis via Grignard Reaction [3][7]

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically stirred until the magnesium is consumed.

-

Reaction with Tributyltin Chloride: The freshly prepared vinylmagnesium bromide solution is cooled to 0 °C. A solution of tributyltin chloride in anhydrous THF is then added dropwise.

-

Workup and Purification: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

An alternative laboratory-scale synthesis involves the hydrostannylation of acetylene with tributyltin hydride.[2][10]

Chemical Reactivity and Key Applications

This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, serving as an effective vinyl group donor.[3][6]

2.2.1. The Stille Coupling Reaction

The most prominent application of this compound is in the Stille coupling reaction, which forms a carbon-carbon bond by coupling the organotin compound with an organic halide or triflate in the presence of a palladium catalyst.[1][2][3] This reaction is highly valued for its tolerance of a wide range of functional groups.[3]

-

Reaction with Aryl Halides/Triflates: Yields substituted styrenes.[3]

-

Reaction with Vinyl Halides/Triflates: Produces conjugated dienes.[3]

Logical Workflow of the Stille Coupling Reaction

Caption: General workflow for a Stille coupling reaction using this compound.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.[11]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of an Aryl Bromide [11]

-

Reaction Setup: A flame-dried Schlenk flask is charged with the aryl bromide (1.0 eq.), this compound (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (argon or nitrogen).

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety, Handling, and Toxicology

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[12][13]

Hazard Identification[15][16][17]

-

Toxicity: Toxic if swallowed and harmful in contact with skin.[13][14] Organotin compounds can have endocrine-disrupting properties and may cause reproductive and developmental toxicity.[1][2]

-

Irritation: Causes skin and serious eye irritation.[13]

-

Organ Damage: Causes damage to organs through prolonged or repeated exposure.[13][15]

-

Flammability: Flammable liquid and vapor.[15]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]

Recommended Safety Precautions[14][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapor or mist.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12][13] Keep containers tightly closed.[12]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Prevent entry into waterways.[4]

First Aid Measures[6][15]

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][13]

Conclusion

This compound is a powerful synthetic tool, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in constructing complex molecular architectures makes it indispensable in pharmaceutical and materials science research.[2][3] However, its significant toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers and minimize environmental impact.[3][14] A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory.

References

- 1. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 7486-35-3 [smolecule.com]

- 3. CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin [hzsqchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 7486-35-3 [chemicalbook.com]

- 6. Cas 7486-35-3,this compound | lookchem [lookchem.com]

- 7. This compound CAS#: 7486-35-3 [m.chemicalbook.com]

- 8. This compound(7486-35-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Vinyl tributyltin - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound, CAS No. 7486-35-3 - iChemical [ichemical.com]

Tributyl(vinyl)tin: A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Applications in Organic Chemistry and Toxicology

This technical guide provides a comprehensive overview of tributyl(vinyl)tin, an organotin compound widely utilized in organic synthesis. It is intended for researchers, scientists, and drug development professionals who employ or are considering the use of this reagent in their work. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key application, and explores its toxicological impact on cellular signaling pathways.

Core Properties of this compound

This compound, also known as tributyl(ethenyl)stannane, is a versatile reagent in organic chemistry, primarily serving as a source of a vinyl nucleophile.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 7486-35-3[2] |

| Molecular Weight | 317.10 g/mol [3] |

| Molecular Formula | C₁₄H₃₀Sn |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | 104-106 °C at 3.5 mmHg[2] |

| Density | 1.085 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.478[2] |

Synthesis and Applications

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which forms carbon-carbon bonds.[1] It is also used in the synthesis of allyl and benzyl ethers.[4]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, vinylmagnesium bromide, with tributyltin chloride.[5] This method requires strictly anhydrous and oxygen-free conditions to achieve high purity.[1]

The Stille Coupling Reaction

In the Stille coupling, this compound serves as the vinyl donor, reacting with organic halides or triflates in the presence of a palladium catalyst to form a new carbon-carbon bond.[1] This reaction is highly valued for its tolerance of a wide range of functional groups.[6]

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the preparation of this compound.[8]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Vinyl bromide

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of vinyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. A 1:1 molar ratio is typical, though a slight excess of the Grignard reagent (1.1–1.2 equivalents) can ensure complete conversion.[8] The reaction temperature should be maintained between -78°C and 0°C to minimize side reactions.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with hexane (3 times).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.

Stille Coupling of an Aryl Halide with this compound

This protocol provides a general procedure for a palladium-catalyzed Stille coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask, add the aryl halide (1.0 equivalent) and the palladium catalyst under an inert atmosphere.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Add this compound (1.1-1.2 equivalents) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Toxicological Profile and Signaling Pathways

Tributyltin (TBT) compounds are known environmental toxicants with significant biological effects.[9] They have been shown to induce apoptosis and interfere with key cellular signaling pathways.

Induction of Apoptosis in Hepatocytes

Studies have shown that tributyltin induces apoptosis in hepatocytes through pathways involving the endoplasmic reticulum (ER) and mitochondria.[10] TBT can cause a release of calcium from the ER, leading to the activation of calpain and caspase-12, initiating the ER-mediated apoptotic pathway.[10] Concurrently, TBT can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to changes in mitochondrial membrane permeability and activation of the mitochondrial death pathway.[10]

Impact on MAPK Signaling Pathway

Tributyltin has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in various cell types, including human natural killer (NK) cells.[11][12] Specifically, TBT exposure can lead to the phosphorylation and activation of MAPKs such as p38 and p44/42 (ERK1/2), as well as their upstream activators, the MAP2Ks (MKK3/6 and MEK1/2).[12][13] This aberrant activation of the MAPK pathway can disrupt normal cellular functions and contribute to the toxic effects of TBT.[14]

Experimental Protocol: Assessment of Apoptosis in Hepatocytes

This protocol is adapted from studies on tributyltin-induced apoptosis in rat hepatocytes.[15]

Materials:

-

Primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Appropriate cell culture medium and supplements

-

Tributyltin chloride stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture hepatocytes in the appropriate medium until they reach 70-80% confluency.

-

Prepare working solutions of tributyltin chloride in serum-free culture medium to the desired final concentrations (e.g., 1 to 10 µM).

-

Remove the culture medium, wash the cells with PBS, and add the medium containing the tributyltin compound.

-

Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).

-

-

Apoptosis Assessment using Annexin V/PI Staining:

-

After treatment, harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of complex molecules via the Stille coupling reaction. However, its utility is accompanied by significant toxicity, impacting critical cellular pathways such as apoptosis and MAPK signaling. Researchers and drug development professionals must handle this compound with appropriate safety precautions and be aware of its potential biological effects. The detailed protocols and pathway diagrams provided in this guide are intended to support the safe and effective use of this compound in a research setting.

References

- 1. CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin [hzsqchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 7486-35-3 [m.chemicalbook.com]

- 4. Toxicity Responses from Tributyltin Chloride on Haarder (Planiliza haematocheila) Livers: Oxidative Stress, Energy Metabolism Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl tributyltin - Wikipedia [en.wikipedia.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 9. iscientific.org [iscientific.org]

- 10. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pattern of MAP kinases p44/42 and JNK activation by non-lethal doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Butyltins (BTs) on Mitogen-Activated-Protein Kinase Kinase Kinase (MAP3K) and Ras Activity in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dibutyltin Activates MAP kinases in Human Natural Killer Cells, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Tributyl(vinyl)tin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(vinyl)tin (TBVT), an organotin compound with the chemical formula C₁₄H₃₀Sn, is a crucial reagent in synthetic organic chemistry.[1] It is principally utilized as a vinyl group donor in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which is a powerful method for forming carbon-carbon bonds.[1] The efficacy and applicability of TBVT in these synthetic contexts are intrinsically linked to its solubility in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed protocol for its quantitative solubility determination, and presents a logical workflow for this experimental process.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2][3] Its non-polar nature, owing to the three butyl chains and the vinyl group attached to the tin atom, largely dictates its solubility behavior.

| Property | Value |

| CAS Number | 7486-35-3 |

| Molecular Formula | C₁₄H₃₀Sn |

| Molecular Weight | 317.1 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid[2][3] |

| Density | 1.085 g/mL at 25 °C[2] |

| Boiling Point | 104-106 °C at 3.5 mmHg[2][3] |

| Melting Point | < 0 °C[2] |

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative and semi-quantitative descriptions consistently indicate its high solubility in common non-polar and polar aprotic organic solvents and its immiscibility with water.

| Solvent | Solubility / Miscibility | Notes |

| Water | Insoluble / Not miscible[1][3][4] | The hydrophobic butyl groups prevent miscibility with water. |

| Chloroform | Soluble[3][5] | High solubility is expected due to similar polarities. |

| Ethyl Acetate | Sparingly Soluble[3][5] | Moderate polarity of the solvent leads to limited solubility. |

| General Organic Solvents | Soluble[2] | Generally considered soluble in most common organic solvents. |

| Diethyl Ether | Assumed Miscible | Commonly used as a solvent for its synthesis, implying high solubility.[1] |

| Tetrahydrofuran (THF) | Assumed Miscible | Commonly used as a solvent for its synthesis, implying high solubility.[1] |

| Toluene | Assumed Miscible | Often used in Stille couplings, indicating high solubility.[1] |

| Hexane | Assumed Miscible | Used in workup procedures, suggesting high solubility.[1] |

Experimental Protocol: Quantitative Solubility Determination

The following is a generalized protocol for the quantitative determination of this compound solubility in an organic solvent using the static analytical "shake-flask" method, which is a reliable technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (≥97% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Internal standard (e.g., a non-reactive, soluble compound with a distinct analytical signal, like tetradecane)

-

Scintillation vials or sealed test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The goal is to have a visible, undissolved phase of the solute. b. Carefully add a known volume or mass of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

Sample Preparation for Analysis: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow the undissolved this compound to settle completely. b. Carefully withdraw an aliquot of the clear, supernatant liquid phase using a micropipette or syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microdroplets. This step is critical to prevent overestimation of solubility.

-

Quantitative Analysis (GC-FID/MS): a. Prepare a series of calibration standards of this compound in the same solvent, with known concentrations. Each standard should also contain the internal standard at a fixed concentration. b. Accurately dilute the filtered sample (from step 3c) with the solvent to a concentration that falls within the range of the calibration curve. Add the internal standard to this diluted sample at the same concentration used in the standards. c. Analyze the calibration standards and the sample by GC-FID or GC-MS. d. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. e. Use the peak area ratio from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original, undiluted (saturated) solution by multiplying the determined concentration by the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a non-polar organometallic compound that exhibits high solubility in a wide range of common organic solvents and is insoluble in water. While precise quantitative data is scarce in the literature, its utility in synthetic chemistry relies on its miscibility with reaction solvents like THF, toluene, and ethers. The provided experimental protocol offers a robust framework for researchers to determine quantitative solubility values tailored to their specific applications, thereby enabling better control and optimization of reaction conditions. Adherence to rigorous experimental technique is paramount for obtaining accurate and reproducible solubility data.

References

- 1. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 2. This compound, CAS No. 7486-35-3 - iChemical [ichemical.com]

- 3. This compound CAS#: 7486-35-3 [m.chemicalbook.com]

- 4. This compound | 7486-35-3 [amp.chemicalbook.com]

- 5. 7486-35-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Nuances of Tributyl(vinyl)tin: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Tributyl(vinyl)tin (CAS No. 7486-35-3). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical supplier specifications to ensure the compound's integrity and safe handling in a laboratory setting.

This compound is a versatile organotin reagent, widely employed as a vinyl nucleophile in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2][3] Its efficacy in these synthetic transformations is highly dependent on its purity and stability. This guide outlines the known physicochemical properties, stability profile, and best practices for storage and handling.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is paramount for its proper handling and use. The compound is a clear, colorless to pale yellow liquid.[1][4][5] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀Sn | [6] |

| Molecular Weight | 317.10 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1][4][5] |

| Density | 1.085 g/mL at 25 °C | [4][5][7] |

| Boiling Point | 104-106 °C at 3.5 mmHg | [4][5][7] |

| Melting Point | <0 °C | [4][5][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4][8] |

| Refractive Index | n20/D 1.478 | [4][7] |

| Water Solubility | Not miscible or difficult to mix in water | [1][5][7] |

| Solubility | Soluble in most organic solvents | [4] |

Stability Profile and Incompatibilities

This compound is generally considered stable under normal conditions.[5][6][9][10] However, its stability can be compromised by exposure to certain substances and environmental conditions. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][9][10]

There are conflicting reports regarding its stability in the presence of air and water. While some sources suggest it is air- and water-stable[1], the majority of safety data sheets recommend avoiding exposure to moist air or water.[6][10] This discrepancy underscores the importance of handling the compound under an inert atmosphere whenever possible to prevent potential degradation.

Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂).[6][10]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, specific storage conditions must be maintained. The compound should be stored in a refrigerator.[4][5] Containers should be kept tightly sealed and stored in a dry, cool, and well-ventilated place.[6] The recommended storage class for this flammable liquid is 3.

For packaging, glass containers or lined metal cans and drums are suitable.[9] If a can is used as an inner package, it must have a screwed enclosure.[9]

Diagram 1: Recommended storage protocol for this compound.

Experimental Protocols for Stability Assessment

Analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the parent compound and detect the emergence of degradation products. A typical experimental workflow is outlined in Diagram 2.

Diagram 2: A generalized workflow for stability testing.

Biological Interactions and Toxicity

While not directly related to its chemical stability, it is crucial for researchers to be aware of the biological implications of this compound. Organotin compounds are known for their toxicity.[2] this compound is toxic if swallowed and harmful in contact with skin.[10] It can cause skin and serious eye irritation.[10] Prolonged or repeated exposure may cause damage to organs.[10] Furthermore, it is very toxic to aquatic life with long-lasting effects.[5][7][11] Due to its hazardous nature, appropriate personal protective equipment should be worn at all times, and it should be handled in a well-ventilated area or a closed system.[10]

Conclusion

The stability of this compound is crucial for its successful application in research and development. While generally stable under recommended conditions, its sensitivity to oxidation, acids, bases, and potentially moisture necessitates careful storage and handling. Adherence to the storage guidelines outlined in this document—refrigeration, tightly sealed containers, and an inert atmosphere—will help to ensure the compound's integrity. The lack of specific public data on its shelf life suggests that researchers should perform their own quality control analysis, particularly if the compound has been stored for an extended period.

References

- 1. This compound | 7486-35-3 [chemicalbook.com]

- 2. Buy this compound | 7486-35-3 [smolecule.com]

- 3. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 4. This compound, CAS No. 7486-35-3 - iChemical [ichemical.com]

- 5. This compound CAS 7486-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. TIN VINYL TRIBUTYL [chembk.com]

- 8. Tributyl (vinyl) tin, 97% 7486-35-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

An In-depth Technical Guide to the Mechanism of Action of Tributyl(vinyl)tin in Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] This reaction's versatility has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[6][7][8] A key component in many Stille couplings is the organostannane reagent, with tributyl(vinyl)tin being a prominent example used to introduce a vinyl moiety.[7][9] This technical guide provides a detailed exploration of the mechanism of action of this compound in the Stille coupling, offering insights into the catalytic cycle, experimental considerations, and data presentation for research and development professionals.

The Catalytic Cycle: A Three-Step Process

The generally accepted mechanism of the Stille reaction is a catalytic cycle involving a palladium complex that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][10][11]

-

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide (R¹-X) to a 14-electron Pd(0) complex.[2][3][6] This step involves the cleavage of the R¹-X bond and the formation of a new 16-electron square planar Pd(II) intermediate, where both the R¹ group and the halide (X) are bound to the palladium center.[1][2][3] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[2][6][12]

-

Transmetalation : This is often the rate-determining step of the catalytic cycle.[11][13][14] In this crucial phase, the this compound reagent (Bu₃Sn-CH=CH₂) transfers its vinyl group to the Pd(II) complex.[1][2][7] The exact mechanism of transmetalation can be complex and may vary depending on the substrates, ligands, and reaction conditions.[2] It is generally believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate.[2] Subsequently, the vinyl group is formally transferred to the palladium, and the tributyltin halide (Bu₃Sn-X) is eliminated.[2] The stereochemistry of the vinyl group is typically retained throughout this process.[2]

-

Reductive Elimination : The final step of the cycle is the reductive elimination from the Pd(II) complex, which now bears both the R¹ and the vinyl group.[1][2][10] For this to occur, the two organic groups must be in a cis-orientation.[2] The complex undergoes a concerted reductive elimination to form the new carbon-carbon bond of the desired product (R¹-CH=CH₂) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][15]

Below is a graphical representation of the catalytic cycle for the Stille coupling of this compound with an organic halide.

References

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Stille_reaction [chemeurope.com]

- 7. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl tributyltin - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to the Spectroscopic Data of Tributyl(vinyl)tin

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tributyl(vinyl)tin. It includes detailed experimental protocols and tabulated spectral data for easy reference.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH =CH₂ | 6.35 - 6.50 | m | |

| Sn-CH=CH ₂ (trans) | 5.85 - 5.95 | dd | J(H,H_cis) = 14.5, J(Sn,H) = 73.0 |

| Sn-CH=CH ₂ (cis) | 5.40 - 5.50 | dd | J(H,H_trans) = 21.0, J(Sn,H) = 148.0 |

| Sn-CH ₂-(CH₂)₂-CH₃ | 0.85 - 1.00 | t | J(H,H) = 8.0 |

| Sn-CH₂-CH ₂-CH₂-CH₃ | 1.40 - 1.55 | m | |

| Sn-(CH₂)₂-CH ₂-CH₃ | 1.25 - 1.40 | m | |

| Sn-(CH₂)₃-CH ₃ | 0.88 - 0.95 | t | J(H,H) = 7.0 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Sn-C H=CH₂ | 137.5 |

| Sn-CH=C H₂ | 130.0 |

| Sn-C H₂-(CH₂)₂-CH₃ | 13.7 |

| Sn-CH₂-C H₂-CH₂-CH₃ | 29.2 |

| Sn-(CH₂)₂-C H₂-CH₃ | 27.4 |

| Sn-(CH₂)₃-C H₃ | 9.6 |

Note: The chemical shifts are typically reported relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | 3050 | Medium |

| C-H stretch (alkyl) | 2955, 2920, 2870, 2850 | Strong |

| C=C stretch (vinyl) | 1620 | Medium |

| CH₂ bend (alkyl) | 1460 | Medium |

| CH wag (vinyl) | 990 | Strong |

| CH₂ wag (vinyl) | 945 | Strong |

| Sn-C stretch | 525, 505 | Medium |

Note: The spectrum is typically recorded as a neat liquid film.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (e.g., 128 scans or more).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Basic Reactivity of the Vinyl Group in Tributyl(vinyl)tin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyl(vinyl)tin, an organostannane with the chemical formula C₁₄H₃₀Sn, is a pivotal reagent in modern organic synthesis.[1][2] Its primary utility lies in its role as a stable, yet reactive, vinyl anion equivalent, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.[1] This technical guide provides an in-depth examination of the fundamental reactivity of the vinyl group in this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, radical transformations, and its synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development. A critical overview of the significant toxicity associated with organotin compounds and necessary safety protocols is also included.

Introduction

This compound, also known as tributylvinylstannane, is a colorless to pale yellow liquid widely employed in synthetic chemistry.[1][3] Its structure features a vinyl group directly bonded to a tin atom, which is in turn bonded to three butyl groups. This arrangement defines its reactivity, making it an excellent nucleophile in palladium-catalyzed reactions, most notably the Stille cross-coupling reaction.[3][4] The stability of this compound to air and moisture, coupled with its broad functional group tolerance, makes it an invaluable tool for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[5][6] However, the high toxicity of organotin compounds necessitates stringent handling and disposal procedures.[6][7][8][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 7486-35-3 | [2][3][4] |

| Molecular Formula | C₁₄H₃₀Sn | [2][3][4] |

| Molecular Weight | 317.10 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][4][10] |

| Density | 1.085 g/mL at 25 °C | [3][4][11] |

| Boiling Point | 104-106 °C at 3.5 mmHg | [3][4][11][12] |

| Refractive Index | n20/D 1.478 | [4][11] |

| Water Solubility | Insoluble / Not miscible | [3][4] |

Core Reactivity of the Vinyl Group

The reactivity of this compound is dominated by the carbon-tin bond. The vinyl group acts as a nucleophilic carbanion equivalent, which is readily transferred to an electrophilic partner, typically mediated by a palladium catalyst.

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is the most prominent application of this compound, involving the palladium-catalyzed coupling of the vinylstannane with an organic halide or pseudohalide (e.g., triflate).[3][4][6] This reaction forms a new carbon-carbon bond and is compatible with a vast array of functional groups, making it a powerful tool in complex molecule synthesis.[5][12][13]

General Reaction Scheme: R-X + Bu₃Sn-CH=CH₂ --(Pd catalyst)--> R-CH=CH₂ + Bu₃Sn-X (where R = Aryl, Vinyl, Alkyl; X = I, Br, OTf, Cl)

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile to form a Pd(II) complex.[3][5]

-

Transmetalation: The vinyl group from this compound is transferred to the palladium center, displacing the halide and forming a new Pd-C bond. This is often the rate-determining step.[3][5]

-

Reductive Elimination: The newly coupled organic groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data for Stille Reactions

| Electrophile (R-X) | Stannane | Catalyst (mol%) | Product | Yield (%) | Reference(s) |

| Iodobenzene | This compound | Pd(PPh₃)₄ (2) | Styrene | 90 | [14] |

| 4-Bromoacetophenone | This compound | Pd(P(t-Bu)₃)₂ (2) | 4-Vinylacetophenone | >98 | [15] |

| Vinyl triflate | This compound | Pd(PPh₃)₄ (5) | Conjugated diene | >95 | [12] |

| Dimethyl 7-iodoindole-2,3-dicarboxylate | This compound | PdCl₂(PPh₃)₂ | Dimethyl 7-vinylindole-2,3-dicarboxylate | 71 | [3] |

Experimental Protocol: Stille Coupling of 4-Bromoacetophenone with this compound [15]

This protocol is adapted from procedures reported for similar couplings.[5][15]

-

Materials & Setup:

-

4-Bromoacetophenone (1.0 mmol, 199 mg)

-

This compound (1.1 mmol, 0.36 mL, 350 mg)

-

Pd(P(t-Bu)₃)₂ (0.02 mmol, 10.2 mg)

-

1,4-DABCO (3.0 mmol, 336 mg)

-

Sodium Chloride (1.0 mmol, 58.5 mg)

-

2 wt% aqueous TPGS-750-M solution (4.0 mL)

-

Microwave vial or round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To the reaction vial, add 4-bromoacetophenone, Pd(P(t-Bu)₃)₂, DABCO, and NaCl.

-

Seal the vial and purge with an inert gas.

-

Using a syringe, add the aqueous TPGS-750-M solution, followed by this compound.

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, add a saturated aqueous solution of potassium fluoride (KF) (5 mL) and stir for 30 minutes to precipitate the tin byproduct (tributyltin fluoride).[5]

-

Filter the mixture through a pad of Celite to remove the precipitate.

-

Extract the aqueous filtrate with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-vinylacetophenone.

-

Radical Reactions

While this compound is primarily used in polar, palladium-catalyzed reactions, organotin compounds are central to radical chemistry. Tributyltin hydride (Bu₃SnH), a related compound, is a classic reagent for generating and trapping radical intermediates.[16][17] The weak Sn-H bond is homolytically cleaved to produce the tributyltin radical (Bu₃Sn•), which is a key chain-propagating species.[16] This radical can abstract a halogen atom from an organic halide to generate a carbon-centered radical, which can then undergo further reactions like cyclization or reduction.[16][18]

Caption: General workflow for a tributyltin-mediated radical reaction.

Electrophilic Reactions and Vinyllithium Precursor

The vinyl group in this compound is electron-rich due to the polarization of the C-Sn bond. However, direct electrophilic addition across the double bond is not its primary mode of reactivity in synthetic applications. Instead, its character is overwhelmingly that of a nucleophile in transition-metal-catalyzed processes.

It can also serve as a precursor to vinyllithium, a more potent nucleophile, through transmetalation with an organolithium reagent like n-butyllithium. This provides an alternative route to vinyl anions for applications where Stille coupling is not suitable.[1][19]

Reaction Scheme: Bu₃Sn-CH=CH₂ + n-BuLi --(THF, low temp)--> Li-CH=CH₂ + Bu₄Sn

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory via several established methods.[2]

Synthesis Methods

-

Grignard Reagent Method: This is the most common laboratory preparation. It involves the reaction of vinylmagnesium bromide with tributyltin chloride in an anhydrous ether solvent.[2][3][10][12]

-

Hydrostannylation of Acetylene: This method involves the radical-initiated addition of tributyltin hydride to acetylene gas.[2][3] The reaction is often initiated with AIBN or UV light and typically proceeds with anti-Markovnikov regioselectivity.[3]

Caption: Common synthetic routes to this compound.

Comparison of Synthesis Methods

| Method | Reagents | Conditions | Yield | Purity | Advantages/Disadvantages | Reference(s) |

| Grignard Reagent | Vinylmagnesium bromide, Tributyltin chloride | Anhydrous THF or Et₂O, -78 to 0 °C | High | High | Preferred for lab scale; requires strict anhydrous conditions. | [3][12] |

| Hydrostannylation | Acetylene, Tributyltin hydride | Benzene or Toluene, AIBN, ~80 °C | Moderate | Moderate | Avoids Grignard reagents; initiator toxicity, potential for polymerization byproducts. | [3] |

Experimental Protocol: Synthesis via Grignard Reagent[3]

-

Materials & Setup:

-

Tributyltin chloride (1.0 eq, e.g., 50 mmol, 16.3 g)

-

Vinylmagnesium bromide (1.0 M in THF, 1.1 eq, 55 mmol, 55 mL)

-

Anhydrous diethyl ether or THF

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Set up the flame-dried glassware under an inert atmosphere.

-

Charge the flask with tributyltin chloride dissolved in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the vinylmagnesium bromide solution dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

-

Toxicity, Safety, and Handling

CRITICAL NOTE: Organotin compounds, including this compound and its byproducts, are highly toxic and pose significant health and environmental risks.[6][7][8][9]

-

Human Health Effects: Tributyltin (TBT) compounds are potent endocrine disruptors and can cause immune system damage, neurotoxic effects, and skin irritation.[8][9][20][21] They are harmful if swallowed, inhaled, or absorbed through the skin.[12]

-

Environmental Impact: TBT is extremely toxic to aquatic life, even at very low concentrations, causing severe harm to marine organisms like mollusks.[3][21] Its use in antifouling paints has been banned internationally due to its environmental persistence.[8]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound and related compounds in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and any contact with skin or eyes. Use syringes or cannulas for liquid transfers.

-

Waste Disposal: All organotin waste, including contaminated glassware, solvents, and silica gel from chromatography, must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not dispose of organotin waste down the drain.

-

Quenching: The work-up step using aqueous KF is crucial as it converts the soluble tributyltin chloride byproduct into insoluble and more easily handled tributyltin fluoride precipitate.[5]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable method for the introduction of a vinyl group into complex molecular architectures. Its reactivity is dominated by the palladium-catalyzed Stille cross-coupling, a reaction celebrated for its versatility and functional group tolerance. While other reactivities exist, they are less commonly exploited. The synthetic utility of this compound is indispensable for researchers in drug discovery and materials science. However, its significant toxicity cannot be overstated. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is essential for its responsible and effective use in the laboratory.

References

- 1. Buy this compound | 7486-35-3 [smolecule.com]

- 2. Vinyl tributyltin - Wikipedia [en.wikipedia.org]

- 3. This compound | 7486-35-3 | Benchchem [benchchem.com]

- 4. Cas 7486-35-3,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toxicfreefuture.org [toxicfreefuture.org]

- 9. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 7486-35-3 [chemicalbook.com]

- 11. 三丁基乙烯基锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CAS No.: 7486-35-3 Organic Synthesis Reagent Tributyl Vinyl Tin [hzsqchem.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. chemistry.msu.edu [chemistry.msu.edu]

- 15. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 21. Organo-tin compounds - DCCEEW [dcceew.gov.au]

The Stille Reaction: A Technical Guide to Organotin Compounds in Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in medicinal chemistry and materials science. Among the array of cross-coupling reactions, the palladium-catalyzed Stille reaction, which utilizes organotin compounds (organostannanes), has emerged as a powerful and versatile tool.[1][2][3] Its tolerance of a wide variety of functional groups, mild reaction conditions, and stereospecificity make it an invaluable method for the synthesis of intricate organic molecules.[1][4] This guide provides an in-depth exploration of the Stille reaction, focusing on its mechanism, practical applications, and the critical experimental details required for its successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is initiated by the oxidative addition of an organic halide or pseudohalide to a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. This is followed by a crucial transmetalation step where the organotin reagent transfers an organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[2][5] Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate, primarily by scavenging free ligands that can inhibit the transmetalation step.[7][8]

Caption: Catalytic Cycle of the Stille Reaction.

Quantitative Data on Stille Cross-Coupling Reactions

The efficiency of the Stille reaction is influenced by several factors, including the choice of catalyst, ligands, solvent, and additives. The following tables summarize quantitative data from various Stille coupling reactions, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Stille Coupling of Aryl Halides with Organostannanes

| Entry | Aryl Halide (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | - | 65 | 16 | 93 |

| 2 | 4-Bromotoluene | Phenyltributyltin | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | - | 100 | 12 | 85 |

| 3 | 2-Chloropyridine | (Thiophen-2-yl)trimethyltin | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | CsF (2 eq) | 100 | 24 | 78 |

| 4 | Methyl 4-iodobenzoate | (E)-1-Hexenyltributyltin | AsPh₃ (8) | - | NMP | CuI (10) | 25 | 2 | 95 |

| 5 | 1-Iodonaphthalene | Allyltributyltin | PdCl₂(PPh₃)₂ (3) | - | DMF | - | 80 | 6 | 88 |

Table 2: Turnover Numbers (TONs) in Palladium-Catalyzed Cross-Coupling

While specific TONs for the Stille reaction are not always reported, the development of highly active catalysts is a key research area. High turnover numbers indicate a more efficient and economical catalytic system. For comparison, some palladium-catalyzed cross-coupling reactions have achieved exceptionally high TONs, demonstrating the potential for catalyst efficiency.[9]

| Entry | Coupling Reaction | Catalyst System | Substrates | TON |

| 1 | Negishi | Pd(OAc)₂ / PCy₃ | Aryl zinc reagent + Aryl iodide | > 1,000,000[9] |

| 2 | Suzuki | Pd/C | Arylboronic acid + Aryl bromide | up to 10⁵ |

| 3 | Stille | Pd(OAc)₂ / SPhos | Aryl chloride + Arylstannane | Generally lower than Negishi/Suzuki |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. The following are representative protocols for the Stille cross-coupling reaction.

General Procedure for Stille Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an organostannane.[10]

Materials and Reagents:

-

Aryl halide (e.g., 4-bromotoluene)

-

Organostannane (e.g., vinyltributyltin)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)[10]

-